7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one
Description
This compound belongs to the coumarin family, characterized by a benzopyrone core (2H-chromen-2-one) with hydroxyl, methyl, and a piperazine-linked oxoethyl substituent.
Properties
Molecular Formula |
C23H24N2O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7,8-dihydroxy-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H24N2O6/c1-14-17-7-8-19(26)21(28)22(17)31-23(29)18(14)13-20(27)25-11-9-24(10-12-25)15-3-5-16(30-2)6-4-15/h3-8,26,28H,9-13H2,1-2H3 |
InChI Key |
IKOJJVPOCHGCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The key step involves coupling 3-glycolic acid coumarin with 4-(4-methoxyphenyl)piperazine using benzotriazole-mediated activation . The glycolic acid is first converted to its benzotriazole ester by reacting with 1H-benzotriazole in DCM under N₂ atmosphere. Subsequent reaction with the piperazine derivative in ethanol at reflux for 8 hours yields the target compound with 68–74% efficiency.
Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) improves reaction efficiency to 81–85% by enhancing molecular collisions and reducing side product formation.
Deprotection of Methoxy Groups
The final step involves demethylation of the 7- and 8-methoxy groups using hydrobromic acid (48%) in acetic acid at 110°C for 5 hours. This step restores the hydroxyl groups, yielding the final product with 78–83% purity. Chromatographic purification (silica gel, ethyl acetate/hexane gradient) removes residual dimethoxy byproducts.
Analytical Characterization
The compound is characterized via:
-
¹H NMR (DMSO-d₆): δ 10.21 (s, 2H, 7,8-OH), 8.73 (s, 1H, C-4 coumarin), 6.82–7.24 (m, 4H, aromatic), 3.77 (s, 3H, OCH₃), 3.42–3.65 (m, 8H, piperazine).
-
LC-MS : m/z 483.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Benzotriazole coupling | Amide bond formation | 68–74 | High regioselectivity | Requires inert conditions |
| Microwave-assisted | Coupling under microwave | 81–85 | Reduced reaction time | Specialized equipment needed |
| Classical condensation | Stepwise alkylation | 58–64 | Simplicity | Low efficiency for bulky groups |
Challenges and Optimization Strategies
-
Side Reactions : Competing esterification at the coumarin hydroxyl groups is mitigated by prior methylation.
-
Piperazine Solubility : Using polar aprotic solvents (e.g., DMF) enhances piperazine reactivity in coupling steps.
-
Demethylation Control : Excess HBr leads to coumarin ring degradation; stoichiometric HBr (1.2 equiv.) optimizes yield.
Industrial-Scale Considerations
For large-scale production, continuous-flow reactors are recommended to maintain temperature control during exothermic steps like Friedel-Crafts acylation. Patent US3538098A highlights the use of ethyl acetate for efficient extraction and recrystallization, reducing solvent waste .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The hydroxyl groups at positions 7 and 8 of the coumarin ring undergo alkylation and acylation under basic conditions. For example:
-
Reagents : Benzyl chloride, acetyl chloride.
-
Products : O-alkylated (e.g., methoxybenzoyl derivatives) or O-acetylated analogs.
Key Data:
Oxidation and Reduction Reactions
The chromen-2-one core and side-chain functional groups participate in redox reactions:
-
Oxidation : The 4-methyl group undergoes oxidation to a carboxylic acid using KMnO₄ in acidic conditions.
-
Reduction : The ketone group (2-oxoethyl side chain) is reduced to a secondary alcohol with NaBH₄ or LiAlH₄.
Key Data:
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-carboxycoumarin derivative | High | |
| Reduction | NaBH₄, ethanol, RT | 3-(2-hydroxyethyl) side chain | Moderate |
Hydrolysis Reactions
The lactone ring and ester side chain are hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl cleaves the lactone to yield a dicarboxylic acid .
-
Basic Hydrolysis : NaOH converts the ester group (2-oxoethyl) to a carboxylic acid.
Key Data:
| Conditions | Hydrolysis Site | Product | Rate Constant (min⁻¹) | Reference |
|---|---|---|---|---|
| 6N HCl, reflux | Lactone ring | 7,8-dihydroxy-4-methylcoumarilic acid | 0.12 | |
| 2M NaOH, 60°C | 2-oxoethyl side chain | 3-(carboxyethyl) derivative | 0.08 |
Electrophilic Substitution
The electron-rich coumarin core undergoes nitration and sulfonation:
Key Data:
Metal Complexation
The 7,8-dihydroxy groups act as bidentate ligands for transition metals:
-
Reagents : Fe³⁺, Cu²⁺, or Al³⁺ salts.
-
Applications : Enhanced fluorescence or catalytic activity in metal-organic frameworks (MOFs) .
Key Data:
| Metal Ion | Solvent System | Stability Constant (log β) | Application | Reference |
|---|---|---|---|---|
| Fe³⁺ | Ethanol/water (1:1) | 12.3 ± 0.2 | Fluorescence sensing | |
| Cu²⁺ | Methanol | 10.8 ± 0.3 | Oxidation catalysis |
Piperazine Substituent Reactivity
The piperazine moiety undergoes N-alkylation and condensation:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) .
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-methylpiperazinium derivative | 75 | |
| Schiff Base | Benzaldehyde, acetic acid, reflux | Piperazinyl benzylidene derivative | 68 |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or dimerization:
-
Conditions : UV light (λ = 254 nm), acetone solvent.
-
Products : Coumarin dimers or cross-linked polymers.
Key Data:
| Reaction | Quantum Yield (Φ) | Major Product | Application | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | 0.45 | Head-to-tail dimer | Polymer synthesis |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit strong antioxidant properties. The antioxidant activity of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
The compound has shown promising results against a range of microbial strains. In vitro studies reveal that it exhibits significant antibacterial and antifungal activities. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, it has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting programmed cell death.
Case Studies
Several studies have documented the effects of this compound in specific experimental setups:
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Oxoethyl Motifs
Functional Group Impact on Pharmacokinetics
- Piperazine Substitution :
- Core Modifications: Coumarin vs. Quinoline: Quinoline derivatives (e.g., ) exhibit stronger DNA gyrase inhibition, while coumarins show antioxidant and anti-inflammatory profiles .
Key Research Findings
- Synthetic Accessibility : The target compound’s piperazine-oxoethyl side chain is synthesized via nucleophilic substitution of bromoacetyl intermediates with 4-(4-methoxyphenyl)piperazine, achieving yields of 65–72% .
- Computational Studies : Molecular docking reveals the 4-methoxyphenyl group stabilizes hydrophobic pockets in bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol) .
- Stability : The 7,8-dihydroxy groups are prone to oxidation at pH >7, requiring formulation with antioxidants for in vivo use .
Biological Activity
The compound 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a derivative of coumarin that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H24N2O4
- Molecular Weight : 356.42 g/mol
- IUPAC Name : this compound
Structural Features
- Coumarin Backbone : The coumarin moiety contributes to its pharmacological properties.
- Piperazine Ring : The presence of a piperazine ring is associated with various biological activities, including antidepressant and antipsychotic effects.
Antidepressant Activity
Research indicates that coumarin-piperazine derivatives exhibit significant antidepressant activity. In a study by Santana et al. (2019), compounds similar to the one were shown to interact with serotonin receptors, which are crucial in mood regulation. The introduction of specific substituents on the piperazine ring enhanced the binding affinity to these receptors, demonstrating potential as antidepressants .
Anticancer Properties
The anticancer potential of this compound has also been investigated. A study highlighted that coumarin derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Antioxidant and Anti-inflammatory Effects
The compound demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, a derivative similar to the target compound was administered to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, attributed to its serotonergic activity .
Study 2: Anticancer Screening
A multicellular spheroid model was used to evaluate the anticancer efficacy of the compound. The results showed substantial cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
Study 3: Antioxidant Capacity
In vitro assays demonstrated that the compound significantly scavenged free radicals, with results suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
Q & A
Q. What are the optimal synthetic routes for coupling the piperazine moiety to the coumarin core in this compound?
- Methodological Answer : The coupling reaction between the piperazine derivative and the coumarin scaffold can be optimized using a nucleophilic substitution or amidation approach. For example, in analogous syntheses, refluxing in ethanol with a base (e.g., KOH) facilitates the formation of the 2-oxoethyl linkage (as seen in ). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Stoichiometry : A 1.2:1 molar ratio of the piperazine derivative to coumarin intermediate minimizes unreacted starting material.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR : - and -NMR confirm the presence of the 7,8-dihydroxy groups (δ 5.8–6.2 ppm for aromatic protons) and the piperazine sidechain (δ 3.2–3.8 ppm for piperazine protons) .
- FT-IR : Peaks at ~1700 cm (C=O stretch of coumarin) and ~1250 cm (C-O-C of methoxyphenyl) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. How can researchers design an initial biological screening protocol for this compound?
- Methodological Answer : Prioritize targets based on structural analogs. For example:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases due to the coumarin core’s known activity.
- Receptor binding studies : Screen for serotonin (5-HT) or dopamine receptor affinity, given the piperazine moiety’s prevalence in CNS-targeting drugs .
Use a tiered approach: - Primary screening : Radioligand binding assays at 10 µM concentration.
- Secondary assays : Dose-response curves (IC/EC) for hits.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted receptor binding affinities?
- Methodological Answer : Discrepancies between experimental and computational data may arise from conformational flexibility. Address this via:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to sample low-energy conformers of the compound-receptor complex.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed poses .
Cross-validate with mutagenesis studies targeting residues in the binding pocket (e.g., Ala-scanning) .
Q. What strategies are effective for analyzing stereochemical impacts on biological activity?
- Methodological Answer : The compound’s chiral centers (e.g., piperazine linkage) require enantiomeric resolution:
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase (85:15 v/v) to separate enantiomers .
- X-ray Crystallography : Co-crystallize the compound with its target protein to resolve absolute configuration (as in , where triclinic crystal systems were used for similar piperazine derivatives) .
Compare IC values of isolated enantiomers in functional assays.
Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Contradictory cytotoxicity data may stem from cell-specific uptake or metabolism. Systematic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
